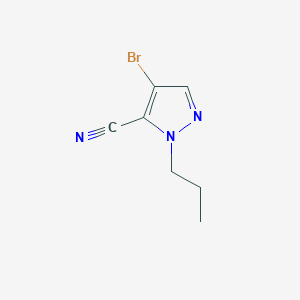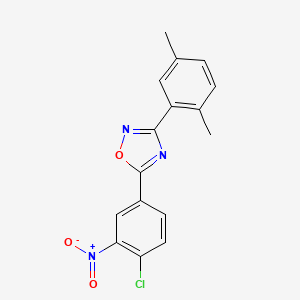
4-Bromo-1-propyl-1H-pyrazole-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1-propyl-1H-pyrazole-5-carbonitrile is a chemical compound with the molecular formula C7H8BrN3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-propyl-1H-pyrazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-propyl-1H-pyrazole with cyanogen bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-1-propyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds, depending on the specific reaction and conditions.
Applications De Recherche Scientifique
4-Bromo-1-propyl-1H-pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 4-Bromo-1-propyl-1H-pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the nitrile group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biological pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-1H-pyrazole-5-carbonitrile
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
Uniqueness
4-Bromo-1-propyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group differentiates it from other similar compounds, potentially leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C7H8BrN3 |
|---|---|
Poids moléculaire |
214.06 g/mol |
Nom IUPAC |
4-bromo-2-propylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H8BrN3/c1-2-3-11-7(4-9)6(8)5-10-11/h5H,2-3H2,1H3 |
Clé InChI |
YRBVLVOIHPMCJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=C(C=N1)Br)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)
![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)


![tert-Butyl (2-(2-chloropyrimidin-4-yl)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B11783761.png)


![6-Bromo-2,7,7-trimethyl-7H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B11783776.png)




![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)

